molecular formula C27H38ClN2+ B12934835 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B12934835
M. Wt: 426.1 g/mol
InChI Key: BAJWPRYGXIMFCY-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. One common method is to react the imidazolium chloride with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride+SOCl2This compound+HCl+SO2\text{1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium involves its role as a chlorinating agent and a precursor to N-heterocyclic carbene (NHC) ligands. The compound can form stable carbene intermediates, which can then participate in various catalytic processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its ability to act as both a chlorinating agent and a precursor to NHC ligands. Its structure allows for versatile applications in deoxyfluorination and catalysis, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C27H38ClN2+

Molecular Weight

426.1 g/mol

IUPAC Name

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C27H37ClN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20,27H,1-8H3/p+1

InChI Key

BAJWPRYGXIMFCY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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